Attenuated Immunosuppressive Potency: A Differentiated Biological Profile vs. FK506
Demethomycin (L-682,993) exhibits quantifiable immunosuppressive activity as demonstrated in a T-cell proliferation assay, but this activity is markedly different from its parent compound, FK506. Specifically, the compound inhibits T-cell activation with an IC50 of 0.6 to 1.2 nM [1]. Crucially, a comparative study of FK506 analogs found that 31-O-demethyl-FK506 possesses generally lower immunosuppressive activity than FK506 [2]. This indicates that while the compound retains the ability to engage the FKBP12-calcineurin pathway, the C-31 demethylation results in a functionally distinct, attenuated immunomodulatory profile. The exact fold-difference in potency is not specified in the available data, which underscores a critical gap for further research.
| Evidence Dimension | Inhibition of T-cell activation (Immunosuppressive Activity) |
|---|---|
| Target Compound Data | IC50 = 0.6 to 1.2 nM |
| Comparator Or Baseline | FK506 (Tacrolimus). Exact IC50 value in the same assay is not provided in the source, but the qualitative comparison indicates lower activity for Demethomycin. |
| Quantified Difference | Lower activity than FK506 (quantitative difference not specified) |
| Conditions | Calcium ionophore (ionomycin) plus phorbol myristate acetate (PMA) induced T-cell stimulation assay. |
Why This Matters
For researchers developing next-generation immunosuppressants or studying FKBP12-calcineurin signaling, demethomycin provides a distinct activity profile (attenuated immunosuppression) that differs from the potent, clinically-used FK506, enabling nuanced structure-activity relationship studies.
- [1] Inamine, E. S., Arison, B. H., Chen, S. T., & Wicker, L. S. (1991). U.S. Patent No. 4,981,792. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Lee, Y., Jung, J. A., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy, 62(11), e01627-18. View Source
